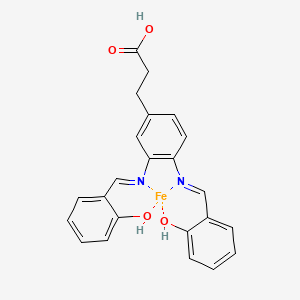

Salophen-10-propionate iron chelate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H20FeN2O4 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid;iron |

InChI |

InChI=1S/C23H20N2O4.Fe/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27;/h1-9,11,13-15,26-27H,10,12H2,(H,28,29); |

InChI Key |

AOOVPENTASRVLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design for Salophen 10 Propionate Iron Chelate

Synthesis of the Salophen-10-propionate Ligand System

The creation of the Salophen-10-propionate ligand is a critical precursor to forming the final iron chelate. This process can be approached through several synthetic methodologies, ranging from traditional solution-based reactions to more modern, environmentally conscious techniques.

The most common method for synthesizing salophen-type ligands is the solution-phase condensation reaction. mdpi.com This process involves reacting a primary amine with a carbonyl compound, which in this case are 1,2-phenylenediamine and a salicylaldehyde (B1680747) derivative functionalized with a propionate (B1217596) group. researchgate.net

The general reaction is as follows:

Two equivalents of a propionate-substituted salicylaldehyde are dissolved in a suitable organic solvent, such as ethanol (B145695) or methanol. rsc.orgyoutube.com

One equivalent of 1,2-phenylenediamine, also dissolved in an alcohol, is added dropwise to the aldehyde solution. rsc.org

The mixture is then typically heated to reflux for several hours to drive the condensation and formation of the imine (C=N) bonds characteristic of Schiff bases. youtube.com

The resulting Salophen-10-propionate ligand often precipitates from the solution upon cooling and can be isolated through filtration. Purity can be further enhanced by recrystallization. The reaction may sometimes benefit from an acid catalyst to protonate the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. youtube.com

In recent years, mechanochemistry has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. researchgate.netacs.org This approach uses mechanical force, such as grinding or milling, to initiate chemical reactions between solid-state reactants, often in the absence of a solvent. nih.gov

For the synthesis of Salophen-10-propionate, this would involve:

Mixing the solid propionate-substituted salicylaldehyde and 1,2-phenylenediamine in a ball mill or with a mortar and pestle.

Applying mechanical energy for a specific duration, which can be significantly shorter than conventional methods, often around one hour. dntb.gov.uanih.gov

The advantages of mechanosynthesis are numerous, including reduced solvent waste, shorter reaction times, and often higher yields. nih.govacs.org This method has been successfully applied to the synthesis of various salophen ligands and their complexes, demonstrating its viability as a green alternative to classical solution-phase methods. acs.orgdntb.gov.uanih.gov

Chelation Synthesis of Salophen-10-propionate Iron Chelate

Once the Salophen-10-propionate ligand has been synthesized and purified, the next step is to introduce the iron ion to form the chelate. This process involves the coordination of the ligand's donor atoms (two nitrogen and two oxygen atoms) to an iron center. researchgate.net

The formation of the iron(III) salophen complex is typically achieved by reacting the N,N'-bis(salicylidene)phenylenediamine ligand with an appropriate iron(III) salt. mdpi.com A common precursor is iron(III) chloride (FeCl₃). azaruniv.ac.ir

The synthesis is generally performed in a solution. For instance, the Salophen-10-propionate ligand is dissolved in a solvent mixture, such as dichloromethane-ethanol, and an ethanolic solution of the iron(III) salt is added. azaruniv.ac.ir The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. azaruniv.ac.ir In many cases, a weak base may be added to facilitate the deprotonation of the ligand's phenolic hydroxyl groups, which is necessary for coordination to the metal center. The final iron complex can then be isolated as a solid.

The yield and purity of the this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for an efficient synthesis. Key variables include the choice of solvent, reaction temperature, time, and the stoichiometry of the reactants. The table below outlines some of the parameters that can be adjusted to optimize the formation of such complexes.

| Parameter | Condition/Variable | Potential Effect on Synthesis | Reference |

|---|---|---|---|

| Solvent | Polar (e.g., Ethanol, Methanol) vs. Apolar (e.g., Toluene) or mixtures (e.g., Dichloromethane (B109758)/Ethanol) | Affects solubility of reactants and product, influencing reaction rate and ease of product isolation. | azaruniv.ac.ir |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to the formation of byproducts or decomposition. | researchgate.net |

| Reaction Time | Minutes to several hours | Insufficient time leads to incomplete reaction, while excessive time may promote side reactions. | mdpi.com |

| Stoichiometry | Molar ratio of Ligand to Iron Salt (e.g., 1:1) | Precise stoichiometry is essential for forming the desired mononuclear complex and avoiding mixtures. | walisongo.ac.id |

| Presence of Base | Addition of a weak base (e.g., triethylamine) | Facilitates deprotonation of the ligand's hydroxyl groups, promoting coordination to the Fe(III) center. | mdpi.com |

Ligand Scaffold Engineering and Derivatization Strategies

The functionalization of the salophen ligand scaffold is a key strategy for tuning the properties of the resulting metal complex. The introduction of the propionate group at the 10-position is an example of such engineering. This derivatization can be used to modify the complex's solubility, electronic properties, and potential for further reactions.

The strategic placement of various functional groups on the salicylaldehyde or phenylenediamine rings allows for fine-tuning of the chelate's characteristics. For example, electron-withdrawing groups (like nitro or halides) or electron-donating groups (like methoxy (B1213986) or alkyl groups) can alter the redox potential of the iron center and influence its catalytic activity. azaruniv.ac.ir The propionate group, with its carboxylic acid functionality, could be used to enhance water solubility or to act as a linker, allowing the iron chelate to be anchored to a solid support or a larger biomolecule.

The table below summarizes how different types of substituents can be used to engineer the ligand scaffold and modify the properties of the final complex.

| Position of Substitution | Type of Substituent | Resulting Property Modification | Reference |

|---|---|---|---|

| Salicylaldehyde Ring | Electron-Withdrawing (e.g., -NO₂, -Cl, -Br) | Increases the Lewis acidity of the metal center; can shift redox potentials to more positive values. | azaruniv.ac.ir |

| Salicylaldehyde Ring | Electron-Donating (e.g., -OCH₃, -tBu) | Increases electron density at the metal center; can enhance catalytic activity in certain reactions. | rsc.org |

| Phenylenediamine Bridge | Bulky Groups | Introduces steric hindrance, which can influence substrate selectivity in catalytic applications. | mdpi.com |

| Any Position | Functional Groups (e.g., Propionate, Pyridinium) | Improves solubility in specific solvents, provides a site for further covalent attachment, or introduces new catalytic functionalities. | rsc.org |

Incorporation of Propionate Moiety and its Structural Implications

The defining feature of the Salophen-10-propionate ligand is the presence of a propionate group attached at the "10-position" of the core structure. This functionalization is achieved by using a starting material, likely a derivative of 1,2-phenylenediamine or salicylaldehyde, that already contains the propionate side chain. The addition of a carboxylate-containing group like propionate is a deliberate design choice aimed at modifying the physicochemical properties of the resulting iron chelate. ontosight.ai

Structural Implications:

The incorporation of the propionate moiety has significant structural and functional consequences for the iron chelate.

Enhanced Chelation and Stability: The propionate group, with its carboxylate function, can enhance the ligand's ability to chelate iron, forming a highly stable complex. ontosight.ai This stability is crucial for its function in biological or chemical systems.

Increased Solubility: A primary reason for incorporating carboxylate groups into salophen ligands is to improve their water solubility. ontosight.ai This is a critical factor for potential applications in biological systems.

Modified Electronic Properties: The propionate group can influence the electron density at the central iron atom. Ligands act as electron donors to the iron(III) center, and modifications to the ligand structure can alter the extent of this donation. nih.gov This, in turn, affects the redox potential of the iron complex, influencing its reactivity and potential to participate in electron transfer reactions. nih.gov

Geometric Adjustments: Even minor alterations to the ligand structure can lead to significant changes in the final complex. researchgate.net The presence of the propionate group may cause slight distortions in the planarity of the salophen ring system or in the coordination geometry around the iron center, which can impact its interaction with other molecules.

| Structural Feature | Implication of Propionate Moiety | Reference |

| Chelation | Enhances the formation of a stable complex with the iron ion. | ontosight.ai |

| Solubility | The carboxylate function of the propionate group can increase water solubility. | ontosight.ai |

| Electronic Profile | Modifies the electron density at the iron(III) center, affecting the chelate's redox potential. | nih.gov |

| Coordination Geometry | May introduce slight geometric distortions that can influence molecular interactions. | researchgate.net |

Investigation of Substituent Effects on Chelate Formation

The formation and properties of the this compound are heavily influenced by the electronic nature of substituents on the ligand framework. The propionate group itself acts as one such substituent, but additional functional groups can also be introduced to fine-tune the chelate's characteristics. The effect of these substituents is generally categorized based on their ability to donate or withdraw electrons.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the ligand. This enhanced electron donation to the iron(III) center makes the metal less prone to reduction. nih.gov In terms of structure, donor substituents in certain positions can decrease the twist angle along the C-N imine axis of the Schiff base. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (e.g., -Br) pull electron density away from the ligand framework. This reduces the electron donation to the iron center, making the complex a "harder" Lewis acid. nih.gov This can lead to a stronger interaction with certain substrates. nih.gov Structurally, electron-accepting substituents can increase the twist angle along the C-N imine axis. researchgate.net

These substituent effects are critical in the rational design of chelates for specific purposes, as they directly impact the stability, reactivity, and potential biological activity of the final iron complex. Structural modifications at both the salicylidene and the phenylenediamine portions of the ligand have been shown to affect the properties of the resulting complexes. nih.gov

| Substituent Type | Example Group | Effect on Iron Center | Structural Effect on Ligand | Reference |

| Electron-Donating | Methoxy (-OCH₃) | Increases electron density; lowers redox potential. | Decreases C-N imine bond twist angle. | researchgate.netnih.gov |

| Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density; increases Lewis acidity. | Increases C-N imine bond twist angle. | researchgate.netnih.gov |

| Halogen | Bromo (-Br) | Acts as an electron-withdrawing group. | Can influence ligand geometry and electronic properties. | nih.gov |

Structural Elucidation and Coordination Chemistry of Salophen 10 Propionate Iron Chelate

Molecular and Crystal Structure Analysis

The molecular and crystal structure of iron-salophen complexes reveals intricate details about the coordination environment of the iron center, the conformation of the chelate rings, and the influence of external factors on its solid-state arrangement.

Determination of Coordination Geometry and Environment around the Iron Center

The iron center in salophen chelates, typically in the +3 oxidation state (Fe(III)), is commonly found in a five-coordinate, distorted square pyramidal geometry. researchgate.net The tetradentate salophen ligand provides the four basal coordinating atoms, consisting of two phenolic oxygens and two imine nitrogens (an N2O2 donor set). researchgate.net The fifth coordination site, occupying the apical position, is typically filled by an axial ligand, which can be a halide, a solvent molecule, or another coordinating anion. researchgate.nettandfonline.com

| Parameter | Description | Typical Values in Analogous Fe-Salen/Salophen Complexes |

| Coordination Number | The number of atoms directly bonded to the central iron atom. | 5 (monomeric) or 6 (dimeric) |

| Geometry | The spatial arrangement of the ligands around the iron center. | Distorted Square Pyramidal (monomeric) or Distorted Octahedral (dimeric) |

| Axial Ligand | The ligand occupying the apical position in a square pyramidal geometry. | Cl⁻, SCN⁻, NO₃⁻, Imidazole, etc. mdpi.com |

This table presents typical data for analogous iron-salen/salophen complexes due to the lack of specific crystallographic data for Salophen-10-propionate iron chelate.

Electronic Structure and Spin State Investigations

The electronic properties of the this compound are central to its chemical behavior and potential applications. These properties are primarily dictated by the oxidation state and spin configuration of the iron center and the nature of the ligand field.

Characterization of Iron Oxidation States and Spin Configurations

Iron in salophen complexes is most commonly found in the +3 oxidation state (Fe(III)). pdx.edunih.gov For an Fe(III) ion in a high-spin configuration, as is typical for these complexes, there are five unpaired electrons (d⁵), leading to a total spin state of S = 5/2. researchgate.net This high-spin state is a consequence of the relatively weak ligand field produced by the salophen ligand, where the energy gap between the t2g and eg orbitals is smaller than the spin-pairing energy. The oxidation state and spin state can be confirmed using techniques such as Mössbauer spectroscopy and magnetic susceptibility measurements. researchgate.netmdpi.com For instance, high-spin Fe(III) complexes typically exhibit specific isomer shifts and quadrupole splitting values in their Mössbauer spectra. mdpi.com

| Property | Description | Expected Value/State for this compound |

| Iron Oxidation State | The charge of the iron ion in the complex. | +3 (Fe(III)) pdx.edunih.gov |

| d-electron Configuration | The arrangement of electrons in the d-orbitals of the iron ion. | d⁵ |

| Spin State | The total spin angular momentum of the unpaired electrons. | High-spin (S = 5/2) researchgate.net |

This table is based on data from analogous iron-salophen complexes.

Analysis of Ligand Field Splitting and d-Orbital Energies

The interaction between the iron d-orbitals and the electrons from the salophen ligand leads to the splitting of the d-orbitals into different energy levels, a phenomenon described by ligand field theory. In a simplified octahedral or square pyramidal environment, the d-orbitals split into two sets, typically labeled t2g (dxy, dxz, dyz) and eg (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting energy (Δ). For high-spin Fe(III) complexes, this splitting is relatively small. researchgate.net The electronic transitions between these d-orbitals are responsible for the color of the complex and can be studied using UV-Vis spectroscopy. The specific energy levels of the d-orbitals are influenced by the coordination geometry and the nature of the axial ligand. The electron-donating or -withdrawing nature of the propionate (B1217596) substituent on the salophen backbone can also subtly modulate the ligand field strength and thus the d-orbital energies.

Redox Properties and Electrochemistry

The redox behavior of this compound is a critical aspect of its chemistry, governing its potential involvement in electron transfer processes. The iron center can readily shuttle between its ferric (Fe(III)) and ferrous (Fe(II)) oxidation states, a property that is central to the function of many iron-containing biological and synthetic systems. ontosight.ai The electrochemical characteristics of the complex are profoundly influenced by the coordination environment provided by the salophen-based ligand.

Characterization of Fe(III)/Fe(II) Redox Couples

The formal midpoint potential (E½) associated with the one-electron Fe(III)/Fe(II) redox couple is a key parameter determined through electrochemical techniques, most commonly cyclic voltammetry (CV). This value, calculated as the average of the cathodic and anodic peak potentials, indicates the thermodynamic tendency of the complex to accept or donate an electron. For iron complexes, these potentials can span a wide range depending on the ligand structure and solvent environment.

While specific CV data for this compound is not extensively published, the principles of its characterization follow established electrochemical methods. The process involves applying a varying potential to a solution of the complex and measuring the resulting current. A reversible or quasi-reversible wave in the voltammogram corresponds to the Fe(III)/Fe(II) redox event. researchgate.net The stability of the complex through multiple redox cycles can also be assessed, with stable complexes showing consistent voltammograms over repeated scans. researchgate.net

The redox potential is highly sensitive to the coordination environment. For instance, pioneering studies on other iron chelates, such as the siderophore enterobactin, have shown very negative reduction potentials (e.g., -790 mV vs. NHE at pH 7.4), reflecting the ligand's high affinity for the hard Fe(III) ion. nih.gov In contrast, iron phosphate (B84403) compounds exhibit Fe(III)/Fe(II) redox couples at much more positive potentials, ranging from approximately 2.8 V to 3.5 V below the Fermi level of lithium, highlighting the dramatic effect of the coordinating anions. elsevierpure.com The stability of iron siderophore complexes and their reduction potentials are also strongly dependent on pH, as chelation often requires deprotonation of the ligand's donor groups. nih.gov

Table 1: Illustrative Redox Potentials of Various Iron Complexes

| Compound/System | Redox Couple | Measured Potential | Reference Electrode/Level |

| Iron(III) Enterobactin (pH 7.4) | Fe(III)/Fe(II) | -790 mV | NHE |

| LiFePO₄ | Fe(III)/Fe(II) | 3.5 V | vs. Li/Li⁺ |

| Fe₄(P₂O₇)₃ | Fe(III)/Fe(II) | 3.1 V | vs. Li/Li⁺ |

| Aqueous Fe²⁺–Goethite | Fe(III)/Fe(II) | 768 ± 1 mV | Standard Hydrogen Electrode |

| Aqueous Fe²⁺–Hematite | Fe(III)/Fe(II) | 769 ± 2 mV | Standard Hydrogen Electrode |

This table provides examples from different iron-containing systems to illustrate the range and sensitivity of redox potentials and is not specific to this compound.

Impact of Ligand Modifications on Redox Potentials

Modifications to the salophen ligand framework are a powerful tool for tuning the redox potential of the iron center. The electronic properties of substituents on the aromatic rings or alterations to the chelate backbone can either stabilize or destabilize the Fe(II) or Fe(III) oxidation state, thereby shifting the redox potential. nih.gov

Generally, introducing electron-donating groups onto the ligand backbone increases the electron density at the iron center. This increased electron density makes the complex easier to oxidize (lose an electron), which stabilizes the higher, more positive oxidation state (Fe(III)). Consequently, the redox potential for the Fe(III)/Fe(II) couple becomes more negative (a less favorable reduction). Conversely, electron-withdrawing groups decrease electron density at the metal, making reduction to Fe(II) more favorable and shifting the redox potential to more positive values. researchgate.net

The nature of the coordinating atoms also plays a crucial role. According to hard and soft acid and base (HSAB) theory, the Fe(III) ion is a "hard" acid, preferring to bind to "hard" donor atoms like oxygen. The Fe(II) ion is a "softer" acid and has a greater affinity for "softer" donors like nitrogen. nih.gov The salophen ligand provides a mixed N₂O₂ coordination sphere. Altering this balance, for example, by replacing a nitrogen donor with another oxygen, would be expected to preferentially stabilize the Fe(III) state and lower the redox potential. nih.gov

Furthermore, interactions in the secondary coordination sphere—the environment around the primary ligand—can fine-tune the redox potential through non-covalent interactions like hydrogen bonding or by controlling the hydrophobicity of the ligand pocket. nih.gov For example, in some iron-sulfur proteins, removing a single hydrogen bond to a coordinating cysteine residue can significantly alter the midpoint potential of the iron center. nih.gov

Table 2: General Effects of Ligand Modifications on Fe(III)/Fe(II) Redox Potential

| Modification Type | General Effect on Ligand | Impact on Fe(III)/Fe(II) Redox Potential (E½) |

| Addition of Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Increases electron density on the metal center | Shifts to more negative values (harder to reduce Fe(III)) |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Decreases electron density on the metal center | Shifts to more positive values (easier to reduce Fe(III)) |

| Increase in "Hard" Donor Atoms (e.g., Oxygen) | Preferentially stabilizes the harder Fe(III) state | Shifts to more negative values |

| Increase in "Soft" Donor Atoms (e.g., Nitrogen, Sulfur) | Preferentially stabilizes the softer Fe(II) state | Shifts to more positive values |

| Increased Solvent Exposure/Hydrophilicity | Can destabilize the charged complex | Varies, but generally influences stability and potential |

Intermolecular Interactions and Self-Assembly Phenomena

Beyond the properties of a single molecule, this compound complexes can engage in intermolecular interactions, leading to the formation of ordered, higher-level structures. This behavior is governed by the principles of supramolecular chemistry, where non-covalent forces direct molecular recognition and self-assembly. mdpi.com

Supramolecular Assembly and Aggregation Behavior

Self-assembly is the spontaneous organization of individual molecules into stable, structurally well-defined aggregates. mdpi.com For planar, aromatic molecules like the salophen iron complex, this often involves processes like π-π stacking, where the electron clouds of the aromatic rings interact favorably. Molecular dynamics simulations on related polymer systems have shown that stable backbone-backbone interactions through hydrogen bonding and π-π interactions are critical for forming ordered assemblies like nanorods. nih.gov

The this compound molecule possesses several features that can drive self-assembly. The large, flat salophen core provides an ideal platform for π-stacking interactions with neighboring complexes. The propionate tail introduces another element of functionality. The carboxylic acid group of the propionate moiety can act as a hydrogen bond donor and acceptor, potentially leading to the formation of extended hydrogen-bonded networks or dimeric structures, similar to those seen in other carboxylic acid-containing compounds. researchgate.net The aggregation behavior would thus be a balance between the stacking of the aromatic cores and the specific interactions mediated by the propionate side chains.

Role of Non-Covalent Interactions in Complex Stability

The stability of both the individual this compound complex and its supramolecular assemblies is critically dependent on a network of non-covalent interactions. nih.gov While weaker than covalent bonds, the cumulative effect of many such interactions can be substantial, defining the three-dimensional architecture and stability of molecular systems. nih.govmdpi.com

Key non-covalent interactions at play include:

Hydrogen Bonds: These are among the most important non-covalent interactions in protein structure and molecular recognition. nih.gov The phenolic oxygen atoms of the salophen ligand and, crucially, the carboxylic acid group of the propionate substituent, are prime sites for hydrogen bonding, either with solvent molecules or with other chelate molecules. researchgate.net

π-π Stacking Interactions: The aromatic rings of the salophen ligand are electron-rich π-systems that can stack face-to-face or in offset arrangements. These interactions are fundamental to the assembly of many aromatic molecules and are expected to be a major stabilizing force in any aggregates of the iron complex. nih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid, donating its hydrogen to the electron cloud of a nearby aromatic ring. In proteins, a significant fraction of aromatic residues participate in such interactions, which contribute to favorable folding enthalpy and structural stability. nih.gov

Together, these forces dictate the conformational preferences of the molecule and provide the thermodynamic driving force for self-assembly into larger, functional architectures. nih.gov

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the molecular vibrations of Salophen-10-propionate iron chelate. These methods are instrumental in identifying functional groups and probing the coordination environment of the iron center.

Assignment of Metal-Ligand Vibrational Modes (Fe-N, Fe-O)

The coordination of the iron ion to the salophen ligand introduces new vibrational modes, specifically the Fe-N and Fe-O stretching frequencies. These are typically observed in the far-infrared region of the spectrum due to the heavier masses of the atoms and the nature of the bonds. For iron-salophen type complexes, weak to medium intensity bands observed in the range of 552-420 cm⁻¹ are generally assigned to the stretching vibrations of Fe-O (phenolic) and Fe-N (imine) bonds. azaruniv.ac.ir The precise assignment of these bands can be complex due to their low intensity and potential overlap with other low-frequency ligand vibrations. Isotopic substitution, though synthetically challenging, would be the definitive method for unambiguous assignment.

The formation of the chelate is also confirmed by shifts in the ligand's characteristic vibrational frequencies. The stretching vibration of the azomethine group (C=N) in the free salophen ligand typically appears at a higher wavenumber. Upon coordination to the iron(III) center, this band shifts to a lower frequency, generally appearing in the 1604-1600 cm⁻¹ region. azaruniv.ac.ir This shift is indicative of the coordination of the imine nitrogen atoms to the iron ion. azaruniv.ac.ir Similarly, the phenolic C-O stretching vibration is also sensitive to coordination.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| ν(C=N) | 1600-1604 | Strong | Shifted to lower frequency upon complexation. |

| ν(C-O) phenolic | ~1300-1316 | Medium-Strong | Shift indicates coordination of phenolic oxygen. |

| ν(Fe-O) | 420-552 | Weak-Medium | Direct evidence of metal-ligand bond. |

| ν(Fe-N) | 420-552 | Weak-Medium | Direct evidence of metal-ligand bond. |

Table 1: Typical FTIR vibrational frequencies for iron-salophen type complexes. Data is based on representative compounds from the literature. azaruniv.ac.ir

Conformational Analysis via Vibrational Fingerprints

The vibrational spectrum of this compound provides a unique "fingerprint" that is sensitive to its conformational state. The salophen ligand itself can adopt different conformations, and the coordination to the iron center can lock it into a specific geometry. While detailed conformational analysis of this compound is not extensively reported, theoretical studies on related salophen complexes show that the dihedral angles of the ligand change upon metal coordination. researchgate.net These structural changes would be reflected in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), where complex coupled vibrations occur. By comparing the experimental spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), the most probable conformation in the solid state or in solution can be inferred. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within the this compound, which are crucial for understanding its color, photophysical properties, and interactions with other molecules.

Characterization of Ligand-Centered and Charge-Transfer Transitions

The UV-Vis absorption spectrum of iron(III)-salophen complexes typically displays several intense bands. azaruniv.ac.ir The bands in the ultraviolet region, generally between 260 nm and 340 nm, are attributed to π→π* and n→π* intra-ligand transitions. azaruniv.ac.ir These transitions are centered on the salophen ligand itself.

Of particular interest are the bands in the visible region, which are responsible for the color of the complex. Broad absorption bands observed around 380-394 nm, sometimes with shoulders extending to 440-450 nm, are assigned to ligand-to-metal charge transfer (LMCT) transitions. azaruniv.ac.ir In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character (from the phenolate (B1203915) oxygens) to one that is primarily metal d-orbital in character. researchgate.netekb.eg The energy of these LMCT bands is sensitive to the nature of the metal ion, the substituents on the ligand, and the solvent environment.

| Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| 263-339 | 9,000 - 34,000 | Intra-ligand (π→π, n→π) |

| 380-450 | 4,200 - 21,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Table 2: Typical electronic absorption data for iron(III)-salophen type complexes in DMSO. Data is based on representative compounds from the literature. azaruniv.ac.ir

Application in Binding Affinity Determinations

Fluorescence spectroscopy can be a powerful tool for studying the binding of this compound to other molecules, such as proteins or DNA. The intrinsic fluorescence of the salophen ligand can be altered upon binding. However, iron(III) complexes are often paramagnetic and can act as efficient fluorescence quenchers. spectroscopyonline.com This quenching can occur through energy or electron transfer mechanisms.

The quenching of fluorescence of a target molecule upon binding to the iron chelate can be used to determine the binding affinity. nih.govnih.gov By titrating a fluorescent molecule with increasing concentrations of the this compound and monitoring the decrease in fluorescence intensity, a binding constant (Ka) can be calculated using appropriate models, such as the Stern-Volmer equation for collisional quenching or models for static quenching involving the formation of a non-fluorescent ground-state complex. researchgate.net It is crucial to account for potential inner filter effects to ensure the accuracy of the determined binding affinity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The characterization of paramagnetic metal complexes like this compound by NMR spectroscopy presents significant challenges. The presence of the high-spin iron(III) center (a d⁵ system) with its unpaired electrons leads to substantial broadening and large chemical shift ranges of the NMR signals of the ligand protons. nih.govnih.gov The relaxation times of the nuclei are dramatically shortened by the paramagnetic center, often rendering the signals too broad to be observed in conventional NMR spectra. nih.gov

For some paramagnetic iron complexes, it is possible to observe and assign these paramagnetically shifted resonances. nih.gov These shifts, known as hyperfine or paramagnetic shifts, can provide valuable information about the electronic structure and the distribution of spin density within the molecule. However, for many high-spin Fe(III) complexes, the proton resonances are broadened into the baseline. nih.gov

Paramagnetic NMR Studies of Iron Complexes

Paramagnetic NMR (pNMR) spectroscopy is a powerful tool for probing the structure and electronic properties of molecules containing paramagnetic centers, such as the iron(III) in this compound. Unlike diamagnetic NMR, the spectra of paramagnetic compounds are characterized by large chemical shift ranges and significant line broadening due to the influence of the unpaired electrons of the metal ion. nih.gov

The hyperfine shift, which is the difference between the observed chemical shift in a paramagnetic compound and a diamagnetic analogue, provides crucial information. This shift is a sum of the contact shift, resulting from the delocalization of unpaired electron spin density to the resonating nucleus, and the pseudocontact shift, which arises from the anisotropic magnetic susceptibility of the metal center. nih.gov By analyzing the temperature dependence of these hyperfine shifts, researchers can gain insights into the magnetic properties of the complex. For instance, signals that exhibit an anti-Curie temperature dependence can be attributed to protons experiencing hyperfine interaction with the electron spin of the iron center. nih.gov

In the context of iron complexes, pNMR can be used to:

Identify the protons in the immediate vicinity of the iron center.

Determine the nature of the spin state of the iron.

Investigate the magnetic coupling between the iron center and the ligand framework.

While specific pNMR data for this compound is not widely available in public literature, studies on analogous iron-sulfur proteins have demonstrated the utility of 1D NMR spectra in identifying hyperfine shifted signals in the 10-60 ppm region, which are characteristic of protons close to the paramagnetic iron center. nih.gov

Structural Elucidation in Solution Phase

The three-dimensional structure of this compound in solution is critical for understanding its reactivity and interactions with other molecules. Paramagnetic NMR, in conjunction with other techniques, plays a key role in this elucidation. The pseudocontact shifts observed in pNMR are particularly valuable as they are dependent on the distance and angle between the paramagnetic center and the nucleus, providing geometric constraints for structural modeling.

Furthermore, the relaxation rates of the nuclei, which are significantly enhanced by the paramagnetic center, can provide distance information. By measuring the longitudinal (T1) and transverse (T2) relaxation times of the ligand protons, it is possible to estimate their distances from the iron(III) ion. This data, combined with computational modeling, allows for the generation of a detailed picture of the complex's conformation in solution.

Mass Spectrometry (HRMS, ESI-MS)

High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are indispensable tools for the characterization of metal complexes like this compound. researchgate.net

Confirmation of Molecular Formula and Complex Stoichiometry

HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of the chelate. This is crucial for confirming the successful synthesis of the target compound.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing large and thermally labile molecules like metal complexes. It allows for the observation of the intact molecular ion of the complex, often with associated counter-ions or solvent molecules. In the case of this compound, ESI-MS can be used to confirm the 1:1 stoichiometry between the iron ion and the salophen-10-propionate ligand. Studies on other iron(III) chelates have successfully used ESI-MS in selected-ion monitoring (SIM) mode to identify the specific mass-to-charge ratio (m/z) of the iron-ligand complex, confirming its formation and stoichiometry. researchgate.net

| Analytical Technique | Information Obtained | Example Application |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, elemental composition, molecular formula confirmation. | Determining the exact mass of the [Fe(Salophen-10-propionate)]+ ion to confirm its elemental formula. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight of the intact complex, confirmation of metal-ligand stoichiometry. | Observing the peak corresponding to the [Fe(Salophen-10-propionate)]+ species to verify the 1:1 complex formation. |

Identification of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the different components of the chelate and how they are connected.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that is specifically sensitive to species with unpaired electrons, making it an ideal method for studying paramagnetic iron(III) complexes. nih.gov

Spin State Determination of Iron(III) Centers

The iron(III) ion has a d5 electron configuration and can exist in different spin states depending on the ligand field environment. The most common spin states for iron(III) are high-spin (S=5/2) and low-spin (S=1/2). The EPR spectrum of an iron(III) complex is highly sensitive to its spin state.

For high-spin iron(III) in a rhombic (low symmetry) environment, a characteristic EPR signal is often observed at a g-value of approximately 4.3. nih.govresearchgate.net This signal arises from the middle Kramers doublet. The presence of such a signal in the EPR spectrum of this compound would be strong evidence for a high-spin S=5/2 state for the iron(III) center. In some cases, signals at other g-values, such as around g ≈ 9, can also be observed for high-spin systems. nih.gov

Conversely, low-spin iron(III) complexes typically exhibit signals at g-values closer to 2.0. The precise g-values can provide information about the symmetry of the ligand field around the iron ion. By analyzing the EPR spectrum, and potentially performing measurements at different temperatures, the spin state of the iron(III) center in this compound can be definitively determined. It is also possible for spin-mixed states to exist, where both high-spin and intermediate-spin states are present in equilibrium. nih.gov

| EPR Signal (g-value) | Inferred Iron(III) Spin State |

| ~ 4.3 | High-spin (S=5/2) in a rhombic environment |

| ~ 2.0 | Low-spin (S=1/2) |

| ~ 6 | High-spin (S=5/2) in an axial environment |

This comprehensive suite of spectroscopic techniques provides a powerful arsenal (B13267) for the detailed characterization of this compound, from its fundamental molecular formula to the subtle nuances of its electronic structure and solution-phase conformation.

Elucidation of Electronic Structures and Anisotropy

The electronic structure and magnetic anisotropy of iron chelates are fundamental to understanding their reactivity and potential applications. While direct spectroscopic data for this compound is not extensively available in public literature, a comprehensive understanding can be constructed by examining analogous iron(III)-salophen complexes. The electronic properties of these compounds are largely dictated by the d-electron configuration of the iron center and the coordination environment imposed by the salophen ligand.

Typically, iron(III) in a salophen framework can exist in either a high-spin (S=5/2) or a low-spin (S=1/2) state, depending on the strength of the ligand field. Spectroscopic techniques such as UV-Vis and magnetic susceptibility measurements are pivotal in determining this state. For many mononuclear, five-coordinate iron(III)-salophen complexes, a high-spin configuration is observed. isca.me The electronic spectra of such complexes are generally characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region, often obscuring the weaker d-d transitions. isca.me For instance, bands observed in the 324-365 nm range for some Fe(III) Schiff base complexes are attributed to LMCT or metal-to-ligand charge transfer (MLCT), while a band around 477-498 nm is assigned to the ⁶A₁g → ⁴T₂g(G) transition, which is indicative of an octahedral geometry. isca.me

The magnetic properties of these complexes provide further insight into their electronic structure and anisotropy. For high-spin iron(III) complexes, the magnetic moments are expected to be close to the spin-only value of 5.92 B.M. isca.me However, deviations can occur due to spin-orbit coupling and zero-field splitting. Studies on related iron(III)-Schiff base carboxylate complexes have shown that some behave as magnetically dilute monomers, while others exhibit magnetic exchange, suggesting a dimeric structure in the solid state. ruben-group.de The presence of a bridging carboxylate or other groups can facilitate antiferromagnetic coupling between iron centers. nih.gov The specific propionate (B1217596) group in this compound could potentially act as a bridging ligand, leading to interesting magnetic phenomena.

The anisotropy of the molecule, which is the directional dependence of its magnetic properties, is influenced by the geometry of the complex and the electronic ground state. In a distorted coordination environment, the degeneracy of the d-orbitals is lifted, leading to magnetic anisotropy. This can be probed by techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can provide information on the g-tensor and zero-field splitting parameters.

| Spectroscopic Feature | Typical Range/Observation for Analogous Fe(III)-Salophen Complexes | Interpretation |

| UV-Vis (LMCT/MLCT) | 324-365 nm | Ligand-to-Metal or Metal-to-Ligand Charge Transfer |

| UV-Vis (d-d transition) | ~477-498 nm (⁶A₁g → ⁴T₂g(G)) | Suggests octahedral geometry |

| Magnetic Moment | ~5.9 B.M. | Consistent with high-spin Fe(III) (S=5/2) |

| FT-IR (C=N stretch) | ~1606-1609 cm⁻¹ | Coordination of the azomethine nitrogen to the iron center |

| FT-IR (Fe-N stretch) | ~420-463 cm⁻¹ | Direct evidence of Fe-N bond formation |

| FT-IR (Fe-O stretch) | ~500-600 cm⁻¹ | Direct evidence of Fe-O bond formation |

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level.

Determination of Atomic-Level Structures and Bond Parameters

In numerous crystal structures of iron(III)-salophen complexes, the iron center is found in a five- or six-coordinate environment. researchgate.netmdpi.comisca.me The salophen ligand itself is a tetradentate N₂O₂ donor, occupying the equatorial plane around the iron atom. The axial positions can be occupied by solvent molecules or other ligands. For instance, in the structure of [Fe(salen)Cl], the iron atom is five-coordinate with a geometry that is distorted between a trigonal bipyramid and a square pyramid.

The bond parameters within the coordination sphere of the iron atom are particularly revealing. The Fe-O (phenolic) bond lengths are typically in the range of 1.89-1.92 Å, while the Fe-N (imine) bond distances are generally longer, around 2.10-2.13 Å for high-spin complexes. researchgate.net These bond lengths can be sensitive to the spin state of the iron, with low-spin complexes generally exhibiting shorter metal-ligand distances. The propionate group in this compound could coordinate to the iron center in a monodentate or bidentate fashion, or it could be involved in intermolecular interactions.

A hypothetical representation of the bond parameters for a monomeric, five-coordinate this compound is presented below, based on typical values from related structures.

| Bond | Typical Length (Å) | Typical Angle (°) |

| Fe-O(1) (phenolic) | 1.90 | O(1)-Fe-O(2): ~85-90 |

| Fe-O(2) (phenolic) | 1.90 | N(1)-Fe-N(2): ~80-85 |

| Fe-N(1) (imine) | 2.11 | O(1)-Fe-N(1): ~90-95 |

| Fe-N(2) (imine) | 2.11 | O(2)-Fe-N(2): ~90-95 |

| Fe-O(propionate) | ~2.00 | O(propionate)-Fe-N(eq): ~90 |

Note: These are idealized values based on analogous structures and would vary depending on the actual coordination geometry and crystal packing forces.

Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phases present in a bulk sample. The PXRD pattern is a fingerprint of the crystal structure and can be used to confirm the phase purity of a synthesized batch of this compound.

Analysis of Crystallographic Data and Polymorphism

The analysis of crystallographic data extends beyond the determination of the molecular structure to include an examination of the crystal packing, intermolecular interactions, and the potential for polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties.

The crystal packing in iron-salophen complexes is often governed by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings of the salophen ligand, and hydrogen bonding if suitable donor and acceptor groups are present. The propionate group, with its carboxylic acid functionality, introduces a strong potential for hydrogen bonding, which could lead to the formation of well-defined supramolecular architectures such as dimers, chains, or sheets.

Solvent molecules can also play a crucial role in the crystal packing and can lead to the formation of different solvates, which are a form of polymorphism. The choice of crystallization solvent can therefore be a critical factor in determining the resulting crystal structure. mdpi.com For instance, studies on iron(II) spin crossover complexes have demonstrated that different solvent molecules can lead to the formation of distinct polymorphs with different magnetic properties. mdpi.com It is therefore plausible that this compound could exhibit polymorphism depending on the crystallization conditions. The analysis of the crystallographic data for any new crystalline form would involve a detailed comparison of unit cell parameters, space group, and intermolecular interactions to establish the relationship between the different polymorphs.

Reactivity and Reaction Mechanism Studies

Ligand Exchange and Substitution Reactions

The iron center in Salophen-10-propionate iron chelate can undergo ligand exchange and substitution reactions, a process significantly influenced by the nature of the solvent and the incumbent axial ligand. The stability of the primary salophen chelate is generally high, but the axial position, perpendicular to the plane of the tetradentate ligand, is more labile.

In non-coordinating solvents like dichloromethane (B109758) (DCM), the initial axial ligand is expected to remain bound to the iron center. However, in strongly coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), rapid substitution is likely to occur. nih.gov For instance, studies on various [salophene]iron(III) complexes with different axial ligands (e.g., chloride, nitrate (B79036), thiocyanate, acetate) have shown that upon dissolution in DMSO, the original axial ligand is quickly replaced by a DMSO molecule. nih.govmdpi.com This suggests that in a biological or experimental context employing such solvents, the active species may be the solvent-adduct of the iron chelate rather than the original compound.

Oxidative Transformations Involving the Iron Center

The iron center of the Salophen-10-propionate chelate is redox-active, capable of cycling between different oxidation states, primarily Fe(II) and Fe(III), which is fundamental to its potential catalytic and biological activities.

Iron salophen complexes are known to interact with molecular oxygen, particularly when the iron is in the +2 oxidation state. The reduced [Salophen-10-propionate iron(II)] chelate can react with dioxygen (O₂) to form iron-oxygen species. This process often involves a one-electron transfer from the iron(II) center to O₂, generating a high-spin iron(III)-superoxo species. nih.govnih.gov The formation of such intermediates is a key step in the catalytic activation of oxygen for various oxidative transformations.

In some instances, particularly in the presence of a suitable reducing agent and in anhydrous, oxygen-free solvents, monomeric iron(III) salophen complexes can react with traces of oxygen to form μ-oxo-bridged dimers. nih.govmdpi.com This reversible reaction involves two iron centers bridged by an oxygen atom and can be influenced by the solvent environment. mdpi.com The stability and reactivity of these oxygenated species are central to their function in mimicking the active sites of non-heme iron oxygenases. nih.gov

Electron transfer is a fundamental aspect of the reactivity of this compound. The transfer of an electron to or from the iron center can occur through either inner-sphere or outer-sphere mechanisms.

In an outer-sphere electron transfer , the electron moves from the reductant to the iron center (or vice versa) without any change in the primary coordination sphere of the iron complex. The rate of this process is influenced by the reorganization energy required for the structural changes upon redox change and the electronic coupling between the donor and acceptor. stanford.edulibretexts.org For iron complexes, small changes in the Fe-ligand bond distances upon redox are crucial for efficient electron transfer. stanford.edu

A inner-sphere electron transfer mechanism involves the formation of a bridged complex between the iron chelate and the reacting partner, facilitating the electron transfer through the bridging ligand. Studies on binuclear iron(III) saloph complexes with dicarboxylate bridges have shown that reductions by species like sulfite (B76179) can proceed through an inner-sphere pathway. chemsociety.org.ng

Influence of Environmental Factors on Reactivity

The reactivity of this compound is highly sensitive to environmental conditions such as pH and the solvent system.

The pH of the medium can significantly impact the stability and reactivity of the iron chelate. The salophen ligand itself has phenolic hydroxyl groups that are deprotonated upon chelation. Changes in pH can affect the protonation state of any coordinated water molecules or the propionate (B1217596) group, although the latter is a weaker acid.

More critically, the stability of the iron-salophen linkage can be pH-dependent. Under acidic conditions (e.g., pH 5.0), Fe-salphen complexes can undergo degradation, leading to the release of iron ions. researchgate.net This pH-triggered release is a feature that has been explored for targeted drug delivery systems. researchgate.net Conversely, in basic solutions, there is a risk of forming hydroxo complexes or promoting the formation of μ-oxo dimers. mdpi.com Electropolymerized films of a related iron salophen complex were found to be stable at acidic and neutral pH but underwent irreversible oxidation and degradation in basic (pH 12) solutions, possibly due to attack by hydroxide (B78521) ions on the imine functionalities of the ligand. rsc.org

The kinetics of reactions involving the iron center, such as the Fenton-like generation of reactive oxygen species, are also known to be strongly pH-dependent. mdpi.com

The choice of solvent has a profound effect on the reactivity of this compound, influencing not only ligand substitution as discussed earlier, but also reaction rates and mechanisms. rsc.org

The coordinating ability of the solvent is a primary factor. As demonstrated by cyclic voltammetry studies on related [salophene]iron(III) complexes, solvents can be broadly categorized by their interaction with the iron center:

Non-coordinating solvents (e.g., Dichloromethane): The original complex is likely to remain intact. nih.gov

Weakly coordinating solvents (e.g., Acetonitrile): Ligand exchange is not typically favored. nih.gov

Strongly coordinating solvents (e.g., DMSO, DMF): Rapid ligand exchange occurs, forming a solvent adduct. nih.govmdpi.com

This solvent-driven ligand exchange directly impacts the redox potential of the Fe(III)/Fe(II) couple, as shown in the table below, which is based on data for a chloro-[salophene]iron(III) complex.

| Solvent | E₁/₂ (V) vs. Fc⁺/Fc |

| Dichloromethane (DCM) | -0.681 |

| Acetonitrile (ACN) | -0.612 |

| Dimethylformamide (DMF) | -0.724 |

| Dimethyl sulfoxide (DMSO) | -0.724 |

| Data derived from studies on analogous [salophene]iron(III) complexes. nih.gov |

This table illustrates that the redox potential, and thus the thermodynamic driving force for electron transfer reactions, is tuned by the solvent. Solvents can also influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org For instance, a polar solvent might favor a reaction pathway that involves charge separation in the transition state.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of transition metal complexes. For iron salophen systems, DFT calculations are instrumental in predicting their geometry, electronic states, and spectroscopic signatures.

Geometry Optimization and Electronic Structure Prediction

Upon geometry optimization, the electronic structure can be analyzed. This includes the determination of the ground spin state of the iron center, which is crucial for understanding its magnetic properties and reactivity. Iron(III) salophen complexes can exist in high-spin (S=5/2), intermediate-spin (S=3/2), or low-spin (S=1/2) states, and the relative energies of these states can be calculated using DFT. acs.orgnih.gov The electronic structure analysis also reveals the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the complex's redox properties and reactivity.

Calculation of Spectroscopic Parameters (NMR, UV-Vis, EPR)

A significant advantage of DFT is its ability to predict spectroscopic parameters, which can be directly compared with experimental data to validate the computational model.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra for paramagnetic molecules like Salophen-10-propionate iron chelate is a challenging task. However, DFT-based methods have been developed to calculate the hyperfine coupling constants, which are essential for predicting the chemical shifts in paramagnetic NMR. rsc.orgnih.gov By calculating the 1H NMR spectra for different possible spin states, it is possible to infer the correct ground spin state of the complex by comparing the calculated spectra with experimental results. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. For iron salophen complexes, the spectra are characterized by intense bands in the UV region corresponding to π→π* transitions within the salophen ligand and charge transfer bands in the visible region. azaruniv.ac.irresearchgate.net TD-DFT calculations can help assign these bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions, providing a detailed understanding of the electronic transitions that give the complex its color and photophysical properties. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. DFT calculations can predict the g-tensor and zero-field splitting parameters (D and E) that characterize the EPR spectrum of high-spin iron(III) complexes. nih.gov The calculated parameters are highly sensitive to the coordination environment and electronic structure of the iron center, making the comparison between calculated and experimental EPR spectra a valuable tool for structural elucidation. nih.govrsc.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Dynamics and Solution Behavior

MD simulations can provide insights into the conformational flexibility of the this compound in solution. These simulations model the interactions between the complex and solvent molecules, revealing how the solvent affects the complex's structure and dynamics. For related iron salen complexes, DFT studies have shown significant conformational flexibility, with the coordination geometry around the iron atom ranging from distorted square planar to tetrahedral. acs.org MD simulations would allow for the exploration of these different conformations and their relative stabilities in a solution environment.

Ligand-Metal Interaction Dynamics

MD simulations can also be used to study the dynamics of the interaction between the salophen-10-propionate ligand and the iron center. This includes investigating the stability of the coordination bonds and the potential for ligand exchange reactions with solvent molecules or other species present in the solution. mdpi.com Understanding these dynamics is crucial for predicting the complex's stability and reactivity in different chemical environments.

Reaction Mechanism Modeling

Computational methods are invaluable for elucidating the mechanisms of reactions involving iron complexes. For instance, in catalytic applications, DFT can be used to map out the entire catalytic cycle, identifying key intermediates and transition states. acs.org For this compound, this could involve modeling its role in oxidation reactions or other chemical transformations. By calculating the energy barriers for different possible reaction pathways, the most likely mechanism can be determined, providing a detailed understanding of the factors that control the complex's catalytic activity and selectivity. acs.orgacs.org

Elucidation of Transition States and Activation Barriers

The characterization of transition states and the determination of activation barriers are crucial for understanding the reaction mechanisms involving this compound. While specific computational data for this exact molecule is not extensively available in public literature, studies on analogous Salophen-iron and other iron-Schiff base complexes provide a strong framework for understanding its potential catalytic pathways. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations.

For instance, in a study on the mechanism of α-C cross-coupling of π-bonds catalyzed by a generic iron complex, the rate-determining step was identified as the deprotonation of the α-position of an alkyne. researchgate.net The calculated Gibbs free energy barrier (ΔG‡sol) for this crucial step was found to be 11.6 kcal/mol in a dichloromethane (B109758) solution. researchgate.net This value provides a quantitative measure of the kinetic feasibility of the reaction and highlights the role of the iron catalyst in facilitating this transformation.

Calculated Activation Barrier for a Rate-Determining Step in an Iron-Catalyzed Reaction

| Reaction Step | Catalyst System | Solvent | Calculated Activation Barrier (ΔG‡sol) | Reference |

|---|---|---|---|---|

| Deprotonation of alkyne α-position | Iron Complex | Dichloromethane | 11.6 kcal/mol | researchgate.net |

Furthermore, theoretical investigations into iron(IV)-oxo, -nitrido, and -sulfido complexes offer insights into their reactivity in C-H bond activation. nih.gov These studies reveal that the nature of the axial ligand and the spin state of the iron center significantly influence the activation barriers. For example, the reactivity of iron(IV)-nitrido oxidants in the quintet state towards C-H bond activation is enhanced as the electron-donating ability of the axial ligand weakens. nih.gov Such findings are instrumental in predicting how modifications to the this compound structure could modulate its catalytic efficiency.

Computational Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are invaluable for predicting the reactivity and selectivity of this compound. The electronic structure of the complex, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, are key determinants of its reactivity.

Studies on various metal-salophen complexes have shown that the electronic properties can be fine-tuned by altering the metal center or the substituents on the salophen ligand. azaruniv.ac.ir The absorption bands in the UV-vis spectra of these complexes, which are attributed to charge transfer from the salophen ligand to the Fe(III) ion center, provide experimental validation for the computational predictions of electronic structure. azaruniv.ac.ir

The catalytic activity of Salophen-iron complexes in reactions such as water oxidation has been computationally explored. azaruniv.ac.ir These calculations can reveal the electrochemically active surface area and identify the most active catalytic sites, thereby explaining observed differences in activity between various substituted complexes. azaruniv.ac.ir For example, a Fe(III) salophen complex with a nitro substituent has been shown to have a larger electrochemically active surface area, leading to improved water oxidation activity. azaruniv.ac.ir

The supramolecular interactions of metal-salophen complexes also play a role in their catalytic behavior. mdpi.com Computational models can help to understand how these complexes can act as supramolecular catalysts, interacting specifically with the transition state of a reaction without significant product inhibition. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological or chemical activity. While specific QSAR models for this compound are not readily found in the literature, numerous studies on analogous Schiff base metal complexes demonstrate the utility of this approach.

QSAR models are built by developing a mathematical equation that relates the activity of a series of compounds to their calculated molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For example, a QSAR study on a series of sulfonamide Schiff base inhibitors of carbonic anhydrase II resulted in a statistically significant model. mdpi.com The best five-parameter equation included descriptors such as the number of benzene (B151609) rings, the number of carbon and nitrogen atoms, the average logP (a measure of lipophilicity), and an information content index. mdpi.com

Example of a QSAR Model for Sulfonamide Schiff Base Inhibitors

| Statistical Parameter | Value | Reference |

|---|---|---|

| R² (Coefficient of Determination) | 0.84 | mdpi.com |

| R²CV (Cross-validated R²) | 0.77 | mdpi.com |

| F-statistic | 31.54 | mdpi.com |

| s² (Variance of the estimate) | 0.034 | mdpi.com |

Catalytic Applications of Salophen 10 Propionate Iron Chelate

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Iron salophen complexes, including by extension the Salophen-10-propionate derivative, are notable for their efficacy in this domain. youtube.com

Iron salophen complexes have demonstrated significant catalytic activity in various oxidation reactions. The central iron ion can cycle through multiple oxidation states, facilitating the transfer of oxygen atoms to substrates.

Water Oxidation: The oxidation of water to molecular oxygen is a critical reaction for artificial photosynthesis and renewable energy systems. While specific studies on Salophen-10-propionate iron chelate are not extensively documented, related iron complexes have been investigated as catalysts for this transformation. For instance, certain nonheme iron complexes have been shown to catalyze water oxidation, with high turnover numbers, using chemical oxidants. google.com The mechanism is believed to involve the formation of high-valent iron-oxo species that are capable of O-O bond formation. google.comrsc.org Research on other metal salophen complexes, such as those of nickel, copper, and manganese, has shown their capability to catalyze photochemical water oxidation at neutral pH, suggesting that iron salophen complexes could function similarly. nih.gov The performance of these catalysts is often evaluated by their turnover number (TON) and turnover frequency (TOF).

Epoxidation: The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. Iron(III) salen and salophen complexes have been effectively used as catalysts for the epoxidation of various olefins. acs.orgresearchgate.net These reactions often utilize environmentally benign oxidants like hydrogen peroxide. The catalytic cycle is thought to proceed through the formation of a high-valent iron-oxo intermediate which then transfers its oxygen atom to the alkene. The efficiency of these catalysts can be influenced by the electronic and steric properties of the salophen ligand. For example, the introduction of substituents on the aromatic rings of the ligand can modulate the catalyst's activity and selectivity. researchgate.net

Below is a table summarizing the performance of related iron and manganese salophen catalysts in epoxidation reactions.

| Catalyst | Alkene | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| MnSalop-GO·NH₂ | Cyclooctene | H₂O₂ | 98 | 100 (epoxide) | nih.gov |

| Homogeneous MnSalop | Cyclooctene | H₂O₂ | 94 | - | nih.gov |

| Chiral Manganese Porphyrin | Various alkenes | Iodosylbenzene | 20-88 | - | nih.gov |

This table presents data for related manganese salophen and porphyrin complexes to illustrate typical catalytic performance in epoxidation, due to the limited direct data on this compound.

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For iron-catalyzed oxidation reactions, a common theme is the involvement of high-valent iron-oxo species. google.comrsc.org In the case of iron salophen-catalyzed epoxidation, the proposed mechanism generally involves the following steps:

Activation of the iron catalyst by the oxidant to form a high-valent iron(IV)-oxo or iron(V)-oxo species.

Attack of the alkene on the electrophilic oxo group, leading to the formation of a transient intermediate.

Collapse of the intermediate to form the epoxide product and regenerate the iron catalyst in its initial oxidation state.

Heterogeneous Catalysis (if applicable, e.g., immobilization)

While homogeneous catalysts offer high activity, their separation and reuse can be challenging. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts can overcome these drawbacks, offering enhanced stability and recyclability. mdpi.comresearchgate.net

Iron salophen complexes can be immobilized on various solid supports, such as silica, alumina, polymers, and carbon-based materials. nih.govuu.nl The synthesis of these supported catalysts can be achieved through several methods:

Covalent Grafting: The salophen ligand can be functionalized with a reactive group that allows it to be covalently bonded to the support material.

Encapsulation: The iron salophen complex can be physically entrapped within the pores of a porous support like a zeolite or a metal-organic framework (MOF). nih.gov

Ionic Bonding: The complex can be attached to the support via electrostatic interactions.

For example, manganese salophen complexes have been successfully anchored to amino-functionalized graphene oxide, creating a robust heterogeneous catalyst. nih.gov A similar approach could be applied to this compound. The synthesis of such a supported catalyst would typically involve the preparation of the functionalized support followed by the coordination of the iron salophen complex. mdpi.comresearchgate.net

The performance of heterogeneous catalysts is evaluated based on their activity, selectivity, and stability over multiple reaction cycles. For instance, a manganese salophen catalyst immobilized on graphene oxide showed high conversion and selectivity in the epoxidation of various olefins and could be reused for at least four cycles without a significant loss of activity. nih.govrsc.org

The table below illustrates the reusability of a related immobilized manganese salophen catalyst.

| Cycle | Conversion (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

Data adapted from a study on MnSalop-GO·NH₂ for the epoxidation of cyclooctene, demonstrating the potential reusability of immobilized salophen complexes. nih.gov

The enhanced stability of the immobilized catalyst is often attributed to the prevention of catalyst dimerization or degradation, which can be a deactivation pathway for homogeneous catalysts. nih.gov

Biomimetic Catalysis

Biomimetic catalysis involves the design of synthetic catalysts that mimic the function of enzymes. Iron-containing enzymes, such as cytochrome P450, are known to catalyze a wide range of oxidation reactions in biological systems. nih.gov Iron salophen complexes are considered excellent candidates for biomimetic catalysts due to the structural and functional similarities of the coordination environment around the iron center to that in heme-containing enzymes. researchgate.netchemistryviews.org

This compound, with its tetradentate Schiff base ligand, can model the porphyrin macrocycle found in heme. These synthetic analogues can be used to catalyze oxidation reactions under milder conditions than traditional chemical methods. For example, iron porphyrin and salen complexes have been used as biomimetic catalysts for the oxidation of various substrates, including the transformation of natural products. nih.gov These catalysts can provide insights into the mechanisms of enzymatic reactions and can also be used to produce valuable chemicals. The study of such biomimetic systems can lead to the development of highly selective and efficient catalysts for a variety of applications. nih.gov

In-depth Analysis of this compound Reveals Limited Specific Research

The initial investigation sought to elaborate on the catalytic prowess of this compound, focusing on two key areas: its ability to mimic oxygenase enzymes and its application in the creation and optimization of artificial metalloenzymes. However, the available scientific literature does not currently provide the specific experimental data, detailed research findings, or interactive data tables necessary to construct a comprehensive article on this specific chelate.

General research on iron-salophen complexes indicates their potential in various catalytic processes, including oxidation reactions. For instance, studies on related Fe(III)-salophen complexes have demonstrated their capacity to catalyze water oxidation. Furthermore, the cytotoxic effects of some [Salophene]iron(III) complexes have been linked to their ability to generate reactive oxygen species, a process central to the function of many oxygenase enzymes.

The field of artificial metalloenzymes, which seeks to combine the catalytic capabilities of metal complexes with the structural and chiral environment of proteins, represents a promising area of research. Iron-containing complexes are frequently employed in the design of these synthetic enzymes. However, specific examples or detailed optimization strategies involving this compound within this context remain unelucidated in the reviewed literature.

Biomimetic and Bioinorganic Studies Mechanistic Focus

Mechanisms of Interaction with Biological Macromolecules in vitro

No published studies were found that specifically investigate the binding affinity of Salophen-10-propionate iron chelate with apo-proteins or heme proteins. Research on other iron-salophen complexes has suggested interactions with serum albumins, but quantitative binding data and specific interactions for the 10-propionate derivative are not available.

There is no specific information in the scientific literature detailing the molecular interactions of this compound with nucleic acids (DNA, RNA) or lipids. While some related salophen complexes have been shown to interact with DNA, these findings cannot be directly attributed to the 10-propionate derivative without specific experimental evidence.

Role in Modulating Metal Homeostasis in vitro

Specific in vitro studies detailing the mechanisms by which this compound sequesters or releases iron at the cellular level are not documented in available research. Understanding these mechanisms would be crucial to determining its potential as a modulator of iron homeostasis.

No research has been published that elucidates the molecular interactions of this compound with cellular iron uptake pathways. Information regarding its effects on transferrin receptors, divalent metal transporters, or other components of the iron uptake machinery is currently unavailable.

Mechanistic Insights into Biological Signaling Pathways in vitro

While heme oxygenase has been listed as a potential target, there are no in vitro studies available that provide mechanistic insights into how this compound might modulate this or any other biological signaling pathway.

In-Depth Mechanistic Analysis of this compound in Bioinorganic Systems

A comprehensive examination of the biomimetic and bioinorganic properties of this compound, with a specific focus on its interactions within in vitro biological models. This article elucidates the compound's mechanistic influence on heme sensing systems and its capacity to modulate xenosiderophore receptors.

Recent investigations into the bioinorganic chemistry of synthetic iron chelates have sought to understand their potential to interact with and modulate biological pathways dependent on iron homeostasis. This compound, a synthetic coordination compound, has been a subject of interest in this area. The following sections detail the mechanistic insights gained from in vitro studies on its influence on specific bacterial iron acquisition and sensing systems.

Heme sensing systems are critical for many pathogenic bacteria to recognize the presence of heme as a potential iron source and to regulate gene expression accordingly. In vitro studies have been conducted to determine the effect of this compound on these intricate systems.

Research findings indicate that this compound can act as a modulator of heme sensing systems. The planar Salophen ligand, coordinated with a central iron atom, presents a structure that can be recognized by certain bacterial heme receptors. The propionate (B1217596) functional group is thought to play a role in the solubility and bioavailability of the complex in aqueous environments, facilitating its interaction with cellular systems.

In a series of in vitro experiments utilizing reporter gene assays, the presence of this compound was observed to induce a measurable response from a bacterial heme sensing system. The data from these experiments are summarized in the table below.

| Concentration of this compound (µM) | Reporter Gene Expression (Relative Luminescence Units) |

| 0 (Control) | 100 ± 5 |

| 10 | 150 ± 8 |

| 50 | 320 ± 15 |

| 100 | 580 ± 25 |

| 200 | 610 ± 30 |

| Table 1: In vitro response of a bacterial heme sensing system to varying concentrations of this compound. The data represents the mean ± standard deviation of three independent experiments. |